(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one
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Description
(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A significant area of research involves the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which exhibit promising biological activities. For instance, compounds with a 1,3,4-thiadiazole core have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Additionally, certain compounds demonstrate cytotoxicity on cancer cell lines, such as PC-3 and MDA-MB-231, suggesting potential for utilization in chemotherapy strategies to establish more efficient therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Antimicrobial Activities
Research into novel 1,2,4-triazole derivatives has led to the development of compounds with good to moderate antimicrobial activities against various microorganisms. These findings underscore the versatility of thiadiazole and triazole scaffolds in designing new antimicrobial agents (Bektaş et al., 2007).
Molecular Structure Analysis
The analysis of molecular structures, such as that of N‐(4‐methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate, provides insights into the stability conferred by intra- and intermolecular hydrogen bonds. Understanding these structural features is crucial for the development of compounds with tailored properties (Yusof & Yamin, 2005).
Electrophoretic and Gas-Chromatographic Analysis
Analytical techniques have been applied to characterize pharmaceutical preparations, such as Afobazol, which contains 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride. These methods ensure the identification and quantification of active components and potential impurities, which is essential for drug safety and efficacy (Burykin et al., 2014).
Properties
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-13-6-4-3-5-12(13)11-14-15(19)17-16(22-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMYCCFORNCNFZ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.